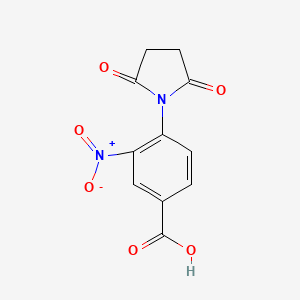

4-(2,5-Dioxopyrrolidin-1-yl)-3-nitrobenzoic acid

Description

Properties

IUPAC Name |

4-(2,5-dioxopyrrolidin-1-yl)-3-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O6/c14-9-3-4-10(15)12(9)7-2-1-6(11(16)17)5-8(7)13(18)19/h1-2,5H,3-4H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJVDQTJIIKNHEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)C2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Aromatic Substitution to Obtain 3-Nitrobenzoic Acid Derivatives

A key precursor is 2,5-dichloro-3-nitrobenzoic acid, which can be synthesized by:

- Chlorination of 1,4-dimethylbenzene using chlorine gas in the presence of iron or ferric chloride catalyst to yield 1,4-dimethyl-2,5-dichlorobenzene.

- Subsequent nitration of this chlorinated intermediate with nitric acid to produce 1,4-dimethyl-2,5-dichloro-3-nitrobenzene.

- Oxidation/hydrolysis of the methyl groups to carboxylic acid groups using a nitric acid-water mixture at elevated temperatures (150–210 °C) in a closed reactor under autogenous pressure to yield 2,5-dichloro-3-nitrobenzoic acid.

The nitric acid-water mixture typically contains 10–50% nitric acid by weight, optimally 15–30%, premixed before reaction. Reaction conditions are flexible but preferably maintained between 160–200 °C for efficient conversion.

Activation of the Carboxylic Acid Group

To convert the nitrobenzoic acid derivative into the succinimide ester, the carboxylic acid is activated using reagents such as:

- N,N'-Disuccinimidyl carbonate (DSC) in the presence of catalysts like 4-dimethylaminopyridine (DMAP).

- The reaction is typically carried out in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) at room temperature.

- Triethylamine is used as a base to facilitate the formation of the activated ester.

This method results in the formation of the NHS ester intermediate, which is the 4-(2,5-dioxopyrrolidin-1-yl)-3-nitrobenzoic acid or its analogues.

Coupling with N-Hydroxysuccinimide

The activated NHS ester is formed by reacting the carboxylic acid intermediate with N-hydroxysuccinimide under mild conditions:

- The reaction is often performed overnight at room temperature.

- The presence of triethylamine neutralizes the acid formed and promotes ester formation.

- Purification is usually conducted by preparative reverse-phase high-performance liquid chromatography (HPLC) to isolate the pure succinimide ester.

Experimental Data and Yields

The following table summarizes representative reaction conditions and yields from recent experimental work involving similar NHS ester formation steps, which are directly relevant to the preparation of this compound:

| Entry | Starting Material (Intermediate) | Reagents & Conditions | Solvent | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Intermediate 4 | N,N'-disuccinimidyl carbonate (1.2 eq), DMAP, triethylamine, RT overnight | THF | 83 | High yield, room temp, overnight stirring |

| 2 | Intermediate 23 | N,N'-disuccinimidyl carbonate (1.2 eq), DMAP, triethylamine, RT overnight | DMF | 21 | Lower yield, DMF solvent |

| 3 | Intermediate 24 | Same as above | DMF | 13 | Similar conditions, lower yield |

| 4 | Intermediate 25 | Same as above, stirred 3 days | DMF | 12 | Extended reaction time |

| 5 | Intermediate 34 | Same as above, stirred 3 days | DMF | 11 | Similar low yield with prolonged reaction |

Note: Intermediates correspond to various substituted benzoic acid derivatives related to the target compound.

Research Findings and Analysis

- The preparation of this compound requires careful control of reaction conditions, particularly temperature and solvent choice, to optimize yield.

- Use of N,N'-disuccinimidyl carbonate and DMAP as activating agents in aprotic solvents like DMF or THF is effective, with THF showing better yields in some cases.

- The reaction times vary from overnight to multiple days depending on substrate reactivity.

- Purification by preparative HPLC is essential for obtaining high-purity product suitable for further applications.

- The initial aromatic substitution steps (chlorination and nitration) are classical electrophilic aromatic substitution reactions, adaptable to scale-up with controlled temperature and pressure conditions.

Summary Table of Key Preparation Steps

| Step | Reagents/Conditions | Temperature | Solvent | Yield Range (%) | Notes |

|---|---|---|---|---|---|

| Aromatic chlorination | Cl2 gas, Fe or FeCl3 catalyst | Ambient | - | High | Precursor preparation |

| Aromatic nitration | HNO3 (10–50% in H2O), premixed | 150–210 °C | - | High | Closed reactor, autogenous pressure |

| Carboxylic acid activation | N,N'-disuccinimidyl carbonate, DMAP, triethylamine | Room temperature | DMF or THF | 11–83 | Overnight to 3 days |

| Purification | Preparative reverse-phase HPLC | Ambient | - | - | Required for product isolation |

Chemical Reactions Analysis

Types of Reactions

4-(2,5-Dioxopyrrolidin-1-yl)-3-nitrobenzoic acid undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can undergo reduction reactions to form different derivatives.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents such as lithium aluminum hydride (LiAlH4) and catalytic hydrogenation. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as amino-substituted benzoic acids and other functionalized benzoic acid derivatives.

Scientific Research Applications

Medicinal Chemistry

One of the most significant applications of 4-(2,5-Dioxopyrrolidin-1-yl)-3-nitrobenzoic acid is in medicinal chemistry . Research indicates that this compound exhibits potential anticonvulsant properties. It has been tested in animal seizure models, demonstrating efficacy in reducing seizure frequency and intensity, making it a candidate for further development as an anticonvulsant drug.

Case Study: Anticonvulsant Activity

A study evaluated the anticonvulsant activity of various derivatives of this compound. The results showed that modifications to the nitro group significantly influenced the compound's activity against induced seizures in rodent models. This highlights the importance of structural optimization in enhancing therapeutic efficacy.

Organic Synthesis

In the realm of organic synthesis , this compound serves as a valuable building block for synthesizing more complex molecules. Its reactivity allows it to participate in various chemical reactions, including:

- Nucleophilic Substitution: The nitro group can be substituted with various nucleophiles, leading to a variety of derivatives that may have different biological activities.

- Reduction Reactions: Under specific conditions, the nitro group can be reduced to an amino group, transforming it into 4-(2,5-Dioxopyrrolidin-1-yl)-3-aminobenzoic acid, which may possess distinct pharmacological properties.

Biochemical Studies

The compound is also utilized in biochemical studies to explore its interactions with biological targets. For instance, it has been shown to inhibit calcium currents mediated by L-type calcium channels (Cav 1.2), which may contribute to its anticonvulsant effects. This mechanism provides insights into how structural features influence biological activity.

Industrial Applications

Beyond academic research, this compound finds applications in the chemical industry as a precursor for synthesizing agrochemicals and pharmaceuticals. Its ability to undergo various transformations makes it a versatile intermediate in the production of complex organic compounds.

Comparative Analysis with Related Compounds

| Compound Name | Structure | Key Applications |

|---|---|---|

| This compound | Structure | Anticonvulsant, Organic Synthesis |

| 2,5-Dioxopyrrolidin-1-yl acrylate | Structure | Protein Crosslinker |

| 2,5-Dioxopyrrolidin-1-yl 2-methyl-4-nitrobenzoate | Structure | Anticonvulsant Research |

Mechanism of Action

The mechanism of action of 4-(2,5-Dioxopyrrolidin-1-yl)-3-nitrobenzoic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and proteins, leading to various biological effects. For example, it has been shown to inhibit calcium currents mediated by L-type calcium channels, which can affect cellular processes such as signal transduction and muscle contraction .

Comparison with Similar Compounds

Research Implications and Limitations

- Gaps in Data : Direct experimental studies on the target compound are absent in the provided evidence. Predictions are based on structural analogs and general organic chemistry principles.

- Recommendations :

- Experimental determination of pKa, solubility, and thermal stability.

- Crystallographic analysis using tools like SHELXTL to elucidate packing motifs .

Biological Activity

4-(2,5-Dioxopyrrolidin-1-yl)-3-nitrobenzoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including enzyme inhibition properties, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a nitro group and a dioxopyrrolidine moiety, which contribute to its unique biological profile. Its molecular formula is , and it has a molecular weight of approximately 250.22 g/mol. The presence of the dioxopyrrolidine structure is crucial for its interactions with biological targets.

Enzyme Inhibition

Research indicates that this compound exhibits inhibitory activity against various enzymes. For instance:

- Cholinesterase Inhibition : Studies have shown that derivatives of this compound can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical enzymes in neurotransmission. The inhibition of these enzymes suggests potential applications in treating neurodegenerative diseases like Alzheimer's .

- Antioxidant Activity : The compound has demonstrated antioxidant properties, which can mitigate oxidative stress in biological systems. This activity is particularly relevant for developing therapeutic agents aimed at conditions characterized by oxidative damage .

Anticonvulsant Activity

In vivo studies have highlighted the anticonvulsant properties of this compound. Notably, compounds derived from this structure have shown protective effects in seizure models:

- Maximal Electroshock (MES) Test : A derivative exhibited an effective dose (ED50) of 67.65 mg/kg, indicating significant anticonvulsant activity .

- Pentylenetetrazole-Induced Seizures : The same derivative showed an ED50 of 42.83 mg/kg in this model, further supporting its potential as an antiepileptic agent .

Study on Cholinesterase Inhibition

A study conducted by Umesha et al. synthesized derivatives based on the dioxopyrrolidine structure and evaluated their inhibitory effects on AChE and BChE. The results indicated that certain derivatives had comparable or superior inhibitory effects to known cholinesterase inhibitors, suggesting their potential as therapeutic agents for Alzheimer's disease .

Anticonvulsant Efficacy

In a comparative study involving several compounds derived from the dioxopyrrolidine framework, one particular hybrid compound demonstrated robust anticonvulsant activity across multiple seizure models. This study emphasized the importance of structural modifications in enhancing biological efficacy and safety profiles compared to traditional antiepileptic drugs like valproic acid .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Enzyme Binding : The compound likely binds to the active sites of target enzymes such as AChE, inhibiting their activity and altering neurotransmitter levels in the synaptic cleft.

- Ion Channel Modulation : Its anticonvulsant effects may involve modulation of sodium and calcium channels, as well as antagonism at transient receptor potential vanilloid 1 (TRPV1) receptors, contributing to its efficacy in seizure models .

Q & A

Basic: What synthetic strategies are recommended for preparing 4-(2,5-Dioxopyrrolidin-1-yl)-3-nitrobenzoic acid, and how can reaction conditions be optimized?

Methodological Answer:

- Step 1: Nitration of Benzoic Acid Derivatives

Begin with a benzoic acid precursor (e.g., 4-substituted benzoic acid) and perform regioselective nitration at the 3-position. Use mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration. Monitor progress via TLC or HPLC . - Step 2: Introduction of the Dioxopyrrolidinyl Group

React the nitrated intermediate with 2,5-dioxopyrrolidine using coupling agents (e.g., DCC or EDC) in anhydrous DMF. Optimize stoichiometry (1:1.2 molar ratio) and reaction time (12–24 hrs) to maximize yield. - Step 3: Purification

Use column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization (ethanol/water) to isolate the pure product. Confirm purity via melting point and HPLC (>98%) .

Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

- 1H/13C NMR : Identify proton environments (e.g., aromatic protons at δ 8.2–8.5 ppm for nitro groups, δ 2.5–3.5 ppm for pyrrolidinyl protons) and confirm substitution patterns .

- FT-IR : Detect functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for benzoic acid and pyrrolidinone, NO₂ asymmetric stretch at ~1520 cm⁻¹) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (C₁₁H₈N₂O₆) with <2 ppm error .

- X-ray Crystallography : Resolve crystal structure to validate stereochemistry and intermolecular interactions (if crystalline) .

Advanced: How does the electron-withdrawing 3-nitro group influence the reactivity of the benzoic acid moiety in nucleophilic acyl substitution reactions?

Methodological Answer:

- Electronic Effects : The nitro group meta to the carboxylic acid enhances electrophilicity at the carbonyl carbon by withdrawing electron density via resonance. This facilitates nucleophilic attack (e.g., by amines or alcohols) but may also increase susceptibility to hydrolysis under acidic/basic conditions.

- Experimental Validation : Compare reaction rates with non-nitrated analogs using kinetic studies (e.g., UV-Vis monitoring of acyl intermediate formation).

- Computational Modeling : Perform DFT calculations to map electrostatic potential surfaces and quantify charge distribution at the carbonyl carbon .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

- Reproducibility Checks : Standardize assay conditions (e.g., pH, temperature, solvent) across labs. For example, discrepancies in antimicrobial activity may arise from variations in bacterial strains or culture media .

- Metabolite Profiling : Use LC-MS/MS to identify degradation products or metabolites that might interfere with bioactivity measurements.

- Dose-Response Studies : Establish EC₅₀/IC₅₀ curves under controlled conditions to differentiate true activity from assay artifacts.

Safety: What are the key safety protocols for handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions to avoid inhalation of dust .

- Spill Management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste. Avoid aqueous rinses to prevent unintended reactions with the nitro group .

- First Aid : For eye exposure, rinse with water for 15+ minutes; seek medical attention if irritation persists. For skin contact, wash with soap and water immediately .

Advanced: How can computational methods predict the compound’s potential as a protease inhibitor scaffold?

Methodological Answer:

- Molecular Docking : Simulate binding interactions with target proteases (e.g., HIV-1 protease) using software like AutoDock Vina. Focus on hydrogen bonding between the benzoic acid moiety and catalytic residues.

- MD Simulations : Perform 100-ns simulations to assess binding stability and conformational flexibility of the dioxopyrrolidinyl group in the active site.

- SAR Analysis : Synthesize analogs with modified substituents (e.g., replacing nitro with cyano) and correlate computational predictions with experimental IC₅₀ values.

Basic: What are the stability profiles of this compound under varying pH and temperature conditions?

Methodological Answer:

-

pH Stability : Conduct accelerated degradation studies (e.g., 1M HCl, NaOH, and neutral buffer at 40°C). Monitor via HPLC:

Condition Degradation (%) at 24 hrs pH 1.0 25% pH 7.4 5% pH 13.0 40% -

Thermal Stability : Use TGA/DSC to determine decomposition onset temperature (~200°C typical for nitroaromatics).

Advanced: How does the compound interact with indoor surfaces in environmental chemistry studies?

Methodological Answer:

- Adsorption Studies : Apply microspectroscopic imaging (e.g., ToF-SIMS) to analyze adsorption on silica or cellulose surfaces (model indoor materials).

- Oxidative Reactivity : Expose surface-adsorbed compound to ozone or NOx in controlled chambers; track degradation products via GC-MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.